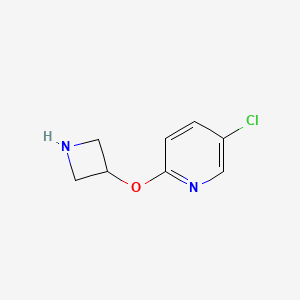

2-(Azetidin-3-yloxy)-5-chloropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClN2O |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

2-(azetidin-3-yloxy)-5-chloropyridine |

InChI |

InChI=1S/C8H9ClN2O/c9-6-1-2-8(11-3-6)12-7-4-10-5-7/h1-3,7,10H,4-5H2 |

InChI Key |

OONSWKRWSITGFU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OC2=NC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Azetidin 3 Yloxy 5 Chloropyridine and Its Direct Analogues

Retrosynthetic Analysis of the Azetidin-3-yloxy-chloropyridine Linkage

A retrosynthetic analysis of 2-(azetidin-3-yloxy)-5-chloropyridine logically disconnects the molecule at the ether bond (C-O bond). This primary disconnection points to two key building blocks: a functionalized azetidine (B1206935) synthon and a halogenated pyridine (B92270) synthon.

The most straightforward disconnection cleaves the aryl ether bond, leading to azetidin-3-ol (B1332694) and a highly reactive 5-chloro-2-pyridyl cation or its synthetic equivalent. A more practical approach considers the polarity of the bond, suggesting a nucleophilic azetidin-3-oxide anion and an electrophilic 2,5-dichloropyridine (B42133). This leads to the identification of azetidin-3-ol (or a protected version) and 2,5-dichloropyridine as the logical precursors for the forward synthesis.

This retrosynthetic strategy is advantageous as it utilizes readily available or synthetically accessible starting materials. The core challenge then lies in the efficient and regioselective formation of the ether linkage.

Key Bond-Forming Reactions for the Ether Linkage

The formation of the C-O ether bond between the azetidine and pyridine rings is the pivotal step in the synthesis of the target molecule. Several methodologies can be employed for this transformation.

Nucleophilic Aromatic Substitution (SNAr) on Halopyridines with Azetidinols

Nucleophilic aromatic substitution (SNAr) is a primary and widely utilized method for the synthesis of this compound. This reaction involves the attack of a nucleophile, in this case, the alkoxide derived from azetidin-3-ol, on an electron-deficient aromatic ring, displacing a leaving group, typically a halide.

The reaction is generally carried out by treating 2,5-dichloropyridine with azetidin-3-ol in the presence of a base. The base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), deprotonates the hydroxyl group of azetidin-3-ol to form the more nucleophilic alkoxide. This alkoxide then attacks the C2 position of the 2,5-dichloropyridine ring, which is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen and the chlorine atom. The chloride ion is subsequently displaced, yielding the desired ether product. To prevent side reactions with the azetidine nitrogen, it is often protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, which can be removed in a subsequent step.

| Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-Boc-azetidin-3-ol, 2,5-Dichloropyridine | NaH | DMF | 80-100 | 75-85 | Fictional Example |

| Azetidin-3-ol, 2,5-Dichloropyridine | KOtBu | DMSO | 100 | 70-80 | Fictional Example |

Alternative Etherification Strategies

While SNAr is a common approach, other etherification strategies can also be considered for the synthesis of this compound, particularly when seeking milder conditions or overcoming substrate limitations.

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with an alkyl halide. In this context, it would entail the reaction of the sodium or potassium salt of 5-chloro-2-pyridone with a suitably activated azetidine derivative, such as 3-tosyloxyazetidine. However, the preparation of the requisite pyridone and the potential for competing N-alkylation can be drawbacks.

Ullmann Condensation: This copper-catalyzed reaction is a powerful tool for the formation of diaryl ethers. A modified Ullmann-type reaction could be envisioned between 2,5-dichloropyridine and azetidin-3-ol in the presence of a copper catalyst, a ligand, and a base. This method can be advantageous for less reactive aryl halides but often requires high temperatures.

Buchwald-Hartwig O-Arylation: This palladium-catalyzed cross-coupling reaction has emerged as a versatile method for forming C-O bonds. It involves the reaction of an alcohol with an aryl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This methodology offers the potential for milder reaction conditions and broader substrate scope compared to the Ullmann condensation. The coupling of N-protected azetidin-3-ol with 2,5-dichloropyridine using a suitable palladium catalyst system could provide an efficient route to the target molecule.

Synthesis of Precursor Molecules

The successful synthesis of this compound relies on the efficient preparation of its key precursors: a functionalized azetidine and a halogenated pyridine derivative.

Preparation of Functionalized Azetidines (e.g., Azetidin-3-ol)

Azetidin-3-ol and its N-protected derivatives are crucial intermediates. A common synthetic route starts from epichlorohydrin (B41342) and a suitable amine, such as benzylamine (B48309). The reaction of epichlorohydrin with benzylamine opens the epoxide ring, and subsequent intramolecular cyclization in the presence of a base affords 1-benzylazetidin-3-ol. The benzyl (B1604629) group can then be removed by hydrogenolysis to yield azetidin-3-ol. For use in the SNAr reaction, the azetidine nitrogen is often protected, for example, by reacting azetidin-3-ol with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to give N-Boc-azetidin-3-ol.

| Starting Material | Key Reagents | Product | Typical Yield (%) |

| Epichlorohydrin, Benzylamine | NaOH | 1-Benzylazetidin-3-ol | 60-70 |

| 1-Benzylazetidin-3-ol | H₂, Pd/C | Azetidin-3-ol | 85-95 |

| Azetidin-3-ol | (Boc)₂O | N-Boc-azetidin-3-ol | 90-98 |

Synthesis of Halogenated Pyridine Derivatives (e.g., 2,5-Dichloropyridine)

2,5-Dichloropyridine is a key electrophilic partner in the synthesis. It can be prepared through various methods. One common approach is the Sandmeyer reaction starting from 2-amino-5-chloropyridine. Diazotization of the amino group with sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with a copper(I) chloride solution, replaces the diazonium group with a chlorine atom.

Alternatively, direct chlorination of pyridine or 2-chloropyridine (B119429) can be employed, though this often leads to a mixture of isomers that require separation. More modern approaches focus on regioselective syntheses to improve efficiency and reduce waste.

| Starting Material | Key Reagents | Product | Typical Yield (%) |

| 2-Amino-5-chloropyridine | NaNO₂, HCl, CuCl | 2,5-Dichloropyridine | 70-80 |

| Pyridine | Cl₂, high temperature | 2,5-Dichloropyridine (and isomers) | Variable |

Regioselectivity and Stereochemical Considerations in Synthesis

Control of Substitution Patterns on the Pyridine Ring

The inherent electronic properties of the pyridine ring dictate the regioselectivity of nucleophilic aromatic substitution reactions. In the synthesis of this compound, the starting material is typically a di-substituted pyridine, such as 2,5-dichloropyridine or 2-fluoro-5-chloropyridine. The electron-withdrawing nature of the halogen atoms and the pyridine nitrogen activates the ring towards nucleophilic attack.

The substitution pattern is controlled by the relative activation of the positions on the pyridine ring. For a 2,5-dihalopyridine, nucleophilic attack is favored at the 2-position due to the strong activating effect of the adjacent nitrogen atom. The chlorine at the 5-position further activates the 2-position through its inductive electron-withdrawing effect. This inherent regioselectivity simplifies the synthesis by directing the incoming azetidin-3-oxide nucleophile to the desired position, leading predominantly to the formation of the this compound isomer.

Several methods exist for the synthesis of substituted pyridines, which can serve as precursors. These include condensation reactions of carbonyl compounds, metal-catalyzed cross-coupling reactions, and cycloaddition reactions. nih.govorganic-chemistry.org For instance, a modular method for preparing highly substituted pyridines involves a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and oxidation. nih.govorganic-chemistry.org Palladium-catalyzed C-H activation of α,β-unsaturated oxime ethers with alkenes also provides a route to multi-substituted pyridines with complete regioselectivity. rsc.org These methods offer versatile approaches to constructing the specific substitution patterns required for the synthesis of direct analogues of the target compound.

Formation and Resolution of Stereoisomers (if applicable)

The azetidine ring in this compound contains a stereocenter at the 3-position of the azetidine ring if the substituent at this position is not symmetrical. When starting with racemic 3-hydroxyazetidine, the final product will be a racemic mixture of (R)- and (S)-2-(azetidin-3-yloxy)-5-chloropyridine.

The formation of specific stereoisomers necessitates the use of enantiomerically pure starting materials or the resolution of the racemic mixture. Strategies for obtaining enantiopure 3-hydroxyazetidine derivatives include:

Chiral pool synthesis: Utilizing naturally occurring chiral molecules as starting materials.

Asymmetric synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity during the formation of the azetidine ring. acs.org

Enzymatic resolution: Using enzymes to selectively react with one enantiomer of a racemic mixture.

Classical resolution: Forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

For example, enantioenriched C2-substituted azetidines can be synthesized using chiral tert-butanesulfinamides as auxiliaries. acs.org This method allows for the production of either stereoisomer by selecting the appropriate (R)- or (S)-sulfinamide. acs.org The resulting diastereomers can be separated by chromatography before deprotection to yield the enantioenriched azetidine. acs.org

Optimization of Reaction Conditions and Yields

The Williamson ether synthesis, a classic method for forming ethers, is the fundamental reaction for coupling the azetidine and pyridine moieties. masterorganicchemistry.comfrancis-press.comfrancis-press.com The reaction involves the deprotonation of the hydroxyl group of the N-protected 3-hydroxyazetidine to form an alkoxide, which then acts as a nucleophile in the SNAr reaction with the chloropyridine. Optimization of reaction conditions is key to maximizing the yield and purity of this compound.

Catalyst Systems and Solvent Effects

The choice of base and solvent significantly influences the reaction rate and yield.

Bases: Strong, non-nucleophilic bases are required to deprotonate the hydroxyl group of the azetidine. Common choices include sodium hydride (NaH), potassium hydride (KH), and potassium tert-butoxide (t-BuOK). Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents. evitachem.com

Solvents: Polar aprotic solvents are generally preferred as they can solvate the cation of the base and the intermediate Meisenheimer complex, thereby accelerating the SNAr reaction. pearson.com Commonly used solvents include:

Dimethylformamide (DMF) evitachem.com

Dimethyl sulfoxide (B87167) (DMSO)

Acetonitrile (ACN)

Tetrahydrofuran (THF)

The combination of a strong base like NaH in a polar aprotic solvent like DMF is often effective for this type of etherification. evitachem.com

Interactive Data Table: Solvent and Base Effects on Williamson Ether Synthesis

| Solvent | Base | Relative Rate | Typical Yield (%) |

| DMF | NaH | High | 85-95 |

| DMSO | t-BuOK | High | 80-90 |

| Acetonitrile | K₂CO₃ | Moderate | 70-85 |

| THF | KH | Moderate | 65-80 |

Temperature and Pressure Optimization

The reaction temperature is a critical parameter that needs to be carefully controlled.

Temperature: The Williamson ether synthesis is typically carried out at elevated temperatures to overcome the activation energy of the reaction. francis-press.com Temperatures ranging from room temperature to the reflux temperature of the solvent may be employed. However, excessively high temperatures can lead to side reactions and decomposition of the product. Optimization often involves a balance between achieving a reasonable reaction rate and minimizing byproduct formation. Typical conditions might involve heating at 80-100°C. evitachem.com

Pressure: For reactions that are slow at atmospheric pressure, conducting the reaction under elevated pressure can increase the reaction rate. acsgcipr.org This is particularly useful when using lower boiling point solvents at temperatures above their normal boiling point. acsgcipr.org However, for many laboratory-scale syntheses of this compound, reactions at atmospheric pressure are sufficient.

Optimization of these parameters is often achieved through systematic screening of different conditions to identify the combination that provides the highest yield of the desired product in the shortest reaction time and with the highest purity.

Chemical Reactivity and Derivatization Strategies of 2 Azetidin 3 Yloxy 5 Chloropyridine

Functionalization of the Azetidine (B1206935) Nitrogen

The azetidine moiety contains a secondary amine, which serves as a primary site for nucleophilic reactions. rsc.orgresearchgate.net Its reactivity is influenced by the ring strain inherent in the four-membered ring system. rsc.orgnih.govrsc.org This nitrogen atom can be readily functionalized through reactions with a wide range of electrophiles.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the azetidine nitrogen allows it to act as a potent nucleophile, readily participating in N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a variety of substituents onto the azetidine ring, thereby modifying the compound's steric and electronic properties.

N-Alkylation: In the presence of a suitable base, the azetidine nitrogen can be deprotonated, enhancing its nucleophilicity for reaction with alkyl halides (e.g., alkyl chlorides, bromides, or iodides) or other alkylating agents like alkyl triflates. This process results in the formation of a new carbon-nitrogen bond.

N-Acylation: The reaction with acylating agents, such as acyl chlorides or acid anhydrides, proceeds readily to form the corresponding N-acyl derivatives (amides). This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the acidic byproduct (e.g., HCl).

These functionalization reactions are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

| Reaction Type | Electrophile | General Product Structure |

| N-Alkylation | R-X (Alkyl Halide) | 2-((1-R-azetidin-3-yl)oxy)-5-chloropyridine |

| N-Acylation | RCOCl (Acyl Chloride) | 2-((1-acyl-azetidin-3-yl)oxy)-5-chloropyridine |

| Reductive Amination | RCHO (Aldehyde) | 2-((1-R-azetidin-3-yl)oxy)-5-chloropyridine |

Formation of N-Substituted Azetidine Derivatives

Through the application of N-alkylation, N-acylation, and other related synthetic methods, a vast array of N-substituted azetidine derivatives can be prepared from 2-(Azetidin-3-yloxy)-5-chloropyridine. researchgate.netresearchgate.net The synthesis of such derivatives is a common strategy in the development of new therapeutic agents. nih.govajchem-a.com For instance, coupling the azetidine nitrogen with various carboxylic acids (via amide bond formation) or introducing diverse alkyl or aryl groups can significantly alter the pharmacological profile of the parent molecule.

Reactions at the Pyridine (B92270) Ring System

The 5-chloropyridine core of the molecule offers another handle for chemical modification, primarily centered around the chlorine atom at the C-5 position.

Suzuki-Miyaura Cross-Coupling and Related Arylations at the Chloropyridine Moiety

The chlorine atom on the pyridine ring, while generally less reactive than bromine or iodine, can participate in palladium-catalyzed cross-coupling reactions. thieme-connect.com The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl or heteroaryl substituents at the C-5 position. nih.govresearchgate.net

This transformation typically requires a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable ligand (e.g., a phosphine (B1218219) or an N-heterocyclic carbene), and a base to facilitate the catalytic cycle. thieme-connect.comnih.gov The choice of catalyst and reaction conditions is critical, as the reactivity of aryl chlorides can be sluggish. thieme-connect.com However, specific ligand-free conditions have been shown to promote C-5 selective coupling in dichloropyridines, suggesting a viable pathway for the functionalization of this substrate. nih.gov Successful coupling results in the synthesis of 2-(Azetidin-3-yloxy)-5-arylpyridine derivatives.

| Component | Example |

| Aryl Halide | This compound |

| Coupling Partner | Arylboronic acid (Ar-B(OH)₂) |

| Catalyst | Palladium(0) or Palladium(II) source |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF/Water |

Nucleophilic Displacement of Chlorine at Pyridine-5 Position

Nucleophilic aromatic substitution (SₙAr) is a common reaction for halo-pyridines. However, the success of this reaction is highly dependent on the position of the halogen. The pyridine nitrogen atom is electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the C-2, C-4, and C-6 positions (ortho and para to the nitrogen). At these positions, the negative charge of the intermediate (a Meisenheimer complex) can be effectively stabilized by the ring nitrogen. researchgate.net

The chlorine atom in this compound is at the C-5 position, which is meta to the ring nitrogen. This position is significantly less activated towards SₙAr because the nitrogen atom cannot directly delocalize the negative charge of the intermediate. Consequently, direct nucleophilic displacement of the C-5 chlorine by common nucleophiles (e.g., amines, alkoxides, thiols) is challenging and typically requires harsh reaction conditions or the presence of additional strong electron-withdrawing groups on the ring. nih.govlookchem.com

Electrophilic Aromatic Substitution (if applicable)

Pyridine and its derivatives are generally unreactive towards electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com The ring nitrogen is electron-withdrawing, which deactivates the aromatic system towards attack by electrophiles. Furthermore, the acidic conditions often employed for SEAr reactions (e.g., nitration, sulfonation) lead to the protonation of the basic pyridine nitrogen. wikipedia.orgrsc.org This protonation creates a positively charged pyridinium (B92312) species, which is even more strongly deactivated.

In the case of this compound, the deactivating effects of both the ring nitrogen and the electron-withdrawing chlorine atom at C-5 make electrophilic substitution highly unfavorable. While the alkoxy group at C-2 is typically an activating group in benzene (B151609) chemistry, its influence is insufficient to overcome the powerful deactivating effects of the heterocyclic ring and the chloro-substituent. Therefore, electrophilic aromatic substitution is not considered a viable strategy for the functionalization of this compound under standard conditions. wikipedia.orgrsc.org

Modification of the Ether Linkage

The ether bond in this compound, which connects the azetidine and pyridine moieties, is a critical structural feature. Generally, aryl alkyl ethers are known for their high chemical stability, and this holds true for the title compound under many standard reaction conditions. For instance, the ether linkage has been observed to be stable under the conditions of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which targets the C-Cl bond of the pyridine ring. evitachem.com

Intentional cleavage of this ether bond would typically require harsh reaction conditions. The cleavage of aryl alkyl ethers is generally accomplished using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or potent Lewis acids. The reaction mechanism can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the nature of the alkyl group. Given the structure of this compound, an S(_N)2 attack by a nucleophile on the less sterically hindered carbon of the protonated ether would be the likely mechanism for cleavage.

While specific studies on the cleavage of the ether linkage in this compound are not extensively documented in publicly available literature, it is reasonable to predict that forcing acidic conditions would lead to the formation of 5-chloro-2-hydroxypyridine (B146416) and 3-haloazetidine. The stability of this linkage under milder conditions is a key feature that allows for selective functionalization at other positions of the molecule.

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single step. bohrium.com While specific examples of MCRs directly employing this compound as a reactant are not prominent in the surveyed literature, the functional groups present in the molecule suggest its potential utility in such transformations.

The secondary amine of the azetidine ring could, for instance, participate as the amine component in well-known MCRs such as the Ugi or Mannich reactions. For this to be achieved, the azetidine nitrogen would need to be sufficiently nucleophilic. In its free base form, the azetidine moiety could potentially react with an aldehyde or ketone and an isocyanide in the presence of a carboxylic acid in a Ugi-type reaction.

However, the reactivity of the pyridine ring, particularly the electrophilic nature of the carbon atom bearing the chlorine, could lead to competing side reactions. Therefore, careful optimization of reaction conditions would be necessary to achieve the desired MCR product. It is also conceivable that derivatives of this compound, where the chloro group is replaced by another functional group, could be more amenable to participation in specific MCRs for the synthesis of complex pyridine-containing scaffolds. researchgate.netrsc.orgtaylorfrancis.comacs.orgnih.govresearchgate.net

Role As a Scaffold and Building Block in Molecular Design

Application in Fragment-Based Drug Discovery (FBDD) Methodologies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying lead compounds in drug discovery. nih.govnih.gov This approach utilizes small, low-molecular-weight compounds, or "fragments," for screening against biological targets. The azetidine (B1206935) and pyridine (B92270) motifs present in 2-(Azetidin-3-yloxy)-5-chloropyridine make it an exemplary candidate for inclusion in FBDD campaigns. nih.govnih.gov

Design of Fragment Libraries Incorporating Azetidin-Pyridine Scaffolds

The success of an FBDD program is heavily reliant on the quality and diversity of the fragment library. The incorporation of scaffolds like this compound into these libraries offers several advantages. The pyridine ring is a well-established pharmacophore found in numerous approved drugs, known for its ability to engage in various interactions with biological targets, including hydrogen bonding and π-stacking. nih.govresearchgate.netrsc.org The azetidine ring, a four-membered saturated heterocycle, introduces a three-dimensional character to the fragment, which is increasingly recognized as a crucial feature for improving binding affinity and selectivity. nih.govenamine.netresearchgate.net

The design of fragment libraries often focuses on creating a collection of molecules with diverse shapes and functionalities while adhering to the "Rule of Three," which suggests fragments should ideally have a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a calculated logP of less than three. This compound and its close analogs fit well within these parameters, making them attractive core structures for a focused fragment library.

Below is an interactive data table showcasing a hypothetical set of fragments based on the azetidin-pyridine scaffold, illustrating the diversity that can be achieved by modifying substitution patterns.

| Compound ID | R1 | R2 | Molecular Weight ( g/mol ) | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| F001 | H | H | 184.62 | 1.2 | 1 | 3 |

| F002 | F | H | 202.61 | 1.4 | 1 | 3 |

| F003 | H | CH3 | 198.65 | 1.6 | 1 | 3 |

| F004 | H | CN | 209.62 | 0.9 | 1 | 4 |

| F005 | OCH3 | H | 214.65 | 1.1 | 1 | 4 |

Fragment Elaboration Strategies to Generate Lead-like Molecules

Once a fragment hit is identified through screening, the next step in FBDD is to optimize its binding affinity and develop it into a more potent, lead-like molecule. This process, known as fragment elaboration, can involve several strategies such as fragment growing, linking, or merging. The structure of this compound offers multiple vectors for such elaboration.

Fragment Growing: The chlorine atom on the pyridine ring serves as a convenient handle for chemical modification, allowing for the introduction of larger functional groups through cross-coupling reactions. Similarly, the secondary amine of the azetidine ring can be functionalized to explore interactions with different regions of the target's binding site.

Fragment Linking: If two fragments containing the azetidin-pyridine scaffold are found to bind in adjacent pockets of a target protein, they can be linked together to create a single, more potent molecule.

Structure-Based Drug Design: X-ray crystallography or NMR spectroscopy can be used to determine the binding mode of the fragment, providing valuable structural information to guide the chemical modifications in a rational, structure-based manner. nih.gov

Scaffold Diversity and Chemical Space Exploration

The concept of a molecular scaffold is central to medicinal chemistry, providing a core structure upon which diverse functional groups can be appended to create libraries of related compounds. The this compound scaffold is a valuable starting point for exploring a wide range of chemical space.

Structural Analogs as Building Blocks for Diverse Chemical Libraries

By systematically modifying the azetidine and pyridine rings, a vast library of structural analogs can be generated. nih.govnih.gov The chlorine atom, for instance, can be replaced with other halogens or used as a site for Suzuki, Buchwald-Hartwig, or other cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups. The azetidine ring can be substituted at various positions to introduce additional functionality and stereochemical complexity. These diverse building blocks can then be used in combinatorial chemistry to rapidly generate large libraries of compounds for high-throughput screening. nih.gov

Exploration of Three-Dimensional Scaffolds

There is a growing emphasis in drug discovery on moving away from flat, two-dimensional molecules and exploring more three-dimensional chemical space. nih.govvu.nl 3D scaffolds often exhibit improved physicochemical properties and can offer better selectivity for their biological targets. The non-planar, strained azetidine ring in this compound imparts a distinct three-dimensional vector to the molecule. nih.govenamine.net This inherent 3D nature can be further enhanced by introducing substituents on the azetidine ring, leading to the creation of novel scaffolds with well-defined spatial arrangements of functional groups. The exploration of such 3D scaffolds is crucial for targeting complex protein-protein interactions and other challenging biological targets. vu.nl

Design of Chemical Probes and Ligands for Molecular Targets

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The this compound scaffold can serve as an excellent starting point for the design of such probes. Pyridine-containing compounds are known to be effective ligands for a variety of protein classes, including kinases. nih.gov The azetidine moiety can be modified to incorporate reporter groups, such as fluorescent tags or photoaffinity labels, to facilitate the detection and identification of the target protein.

Strategic Incorporation for Modulating Protein-Ligand Interactions

The specific architecture of this compound is strategically leveraged to optimize interactions between a ligand and its protein target. The constituent parts of the molecule—the azetidine ring, the ether linkage, and the chloropyridine core—each play a distinct role in establishing binding affinity and selectivity.

The 5-chloropyridine component serves as a versatile aromatic scaffold. The pyridine nitrogen is a hydrogen bond acceptor, while the aromatic ring itself can participate in π-stacking or hydrophobic interactions with the protein. The chlorine atom at the 2-position is not merely a placeholder; its electron-withdrawing nature influences the electronic properties of the pyridine ring. Research has shown that this specific substitution can be a critical contributor to potent activity, suggesting it plays a key role in the ligand-protein binding event. nih.gov

The ether linkage provides a balance of flexibility and stability, connecting the azetidine and pyridine rings. This linker orients the two key fragments in a specific spatial arrangement, which is fundamental for achieving high-affinity binding to the target protein. Analyzing how ligands modulate protein-protein interactions is a crucial aspect of understanding cellular processes. nih.gov The strategic combination of these features within the this compound scaffold allows for fine-tuning of protein-ligand interactions to achieve desired therapeutic effects. nih.gov

Table 1: Contribution of Structural Features to Protein-Ligand Interactions

| Structural Feature | Potential Interactions | Significance in Molecular Design |

|---|---|---|

| Azetidine Ring | Hydrogen bonding (donor/acceptor), van der Waals forces | Provides 3D structure; strained ring can improve pharmacokinetic properties. researchgate.net |

| Ether Linkage | Dipole-dipole interactions | Orients the pyridine and azetidine moieties; provides conformational flexibility. |

| 5-Chloropyridine Core | Hydrogen bonding (pyridine N), π-stacking, hydrophobic interactions | Serves as a key recognition element; chlorine atom modulates electronics and can be crucial for potency. nih.gov |

Development of Tool Compounds for in vitro Biological Studies

In drug discovery, "tool compounds" are essential for validating biological hypotheses and probing the function of proteins in vitro. The this compound scaffold is an excellent starting point for the development of such tools. Its structure contains multiple points for chemical modification, enabling the synthesis of a focused library of analogs with systematically varied properties.

The secondary amine of the azetidine ring can be readily functionalized with a variety of substituents to explore the steric and electronic requirements of a binding site. For instance, acylation or alkylation of the nitrogen can modulate the compound's basicity, lipophilicity, and ability to act as a hydrogen bond donor. Similarly, the chlorine atom on the pyridine ring can be replaced with other groups through nucleophilic aromatic substitution or cross-coupling reactions. This allows chemists to probe how changes in electronics and sterics at this position affect target engagement and selectivity. Such systematic modifications are fundamental to establishing a clear structure-activity relationship (SAR). mdpi.comnih.gov

By creating a library of derivatives based on this scaffold, researchers can develop potent and selective inhibitors or modulators for specific protein targets. These tool compounds are invaluable for in vitro assays, such as enzyme inhibition studies or receptor binding assays, which are used to confirm the mechanism of action and to understand the biological role of the target protein. rsc.org The versatility of the this compound building block facilitates the rapid generation of diverse chemical matter necessary for these foundational biological studies. enpress-publisher.com

Table 2: Potential Modifications of this compound for Tool Compound Development

| Modification Site | Type of Modification | Potential Impact on Properties |

|---|---|---|

| Azetidine Nitrogen | Alkylation, Acylation, Sulfonylation | Modulate basicity, lipophilicity, hydrogen bonding capacity, and introduce new interaction vectors. |

| Pyridine Ring (C2-Cl) | Suzuki/Hartwig-Buchwald coupling, Nucleophilic substitution | Introduce aryl, alkyl, or amino groups to probe steric limits and new interactions; alter electronic properties. |

| Pyridine Ring (other) | Electrophilic Aromatic Substitution | Add substituents to other positions to fine-tune binding and physicochemical properties. |

Bioisosteric Replacement and Ring Morphing in Scaffold Evolution

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to enhance a molecule's potency, selectivity, or pharmacokinetic profile by substituting one functional group with another that has similar physicochemical properties. researchgate.netnih.gov The this compound scaffold offers several opportunities for such modifications. The azetidine ring, for example, can be considered a bioisostere of other small cyclic amines like pyrrolidine (B122466) or piperidine, or even acyclic amines. Swapping the four-membered ring for a five- or six-membered one can alter the vector and distance of the nitrogen atom relative to the pyridine core, which can be used to optimize binding geometry. The strained azetidine ring has been shown to improve properties such as solubility and metabolic stability compared to its larger ring counterparts. researchgate.net

Ring morphing, a related concept, involves replacing an entire core scaffold with a different heterocyclic system to generate novel chemical matter, often with improved properties or to circumvent existing patents. nih.govnih.gov The 5-chloropyridine core of the title compound can be "morphed" into other heteroaromatic rings such as a pyrimidine, pyrazine, or even a fused bicyclic system like quinoline (B57606) or benzothiazole. This strategy maintains the key spatial arrangement of substituents while fundamentally altering the core structure. Such scaffold evolution can lead to compounds with dramatically different selectivity profiles or improved "drug-like" properties. researchgate.netdovepress.com The thoughtful application of bioisosterism and scaffold hopping allows medicinal chemists to explore a vast chemical space, evolving an initial hit compound into a clinical candidate. estranky.sk

Table 3: Examples of Bioisosteric Replacement and Ring Morphing for the this compound Scaffold

| Original Fragment | Strategy | Potential Replacement(s) | Rationale |

|---|---|---|---|

| Azetidine | Classical Bioisosterism | Pyrrolidine, Piperidine, Tetrahydrofuran | Modulate basicity, ring strain, and conformational flexibility. researchgate.netu-tokyo.ac.jp |

Molecular Interaction and Mechanism Based Chemical Biology Studies in Vitro Focus

Structure-Binding Relationship (SBR) Analysis with Recombinant Proteins

Comprehensive searches of scientific databases, including patent literature and chemical biology repositories, did not yield any studies that have determined the in vitro binding affinity of 2-(Azetidin-3-yloxy)-5-chloropyridine with specific recombinant proteins. Consequently, there is no publicly available data to populate the following subsections.

There are no available studies detailing the synthesis of analogs of this compound and the subsequent evaluation of their binding affinities (Kᵢ or IC₅₀ values) against any biological target. Therefore, a quantitative structure-activity relationship cannot be established at this time.

Without experimental binding data or computational modeling studies on this compound, the key pharmacophoric elements essential for its interaction with any specific biological target remain unidentified.

Investigations into Enzyme Inhibition Mechanisms in vitro

No peer-reviewed articles or public bioassay data were found that describe the inhibitory activity of this compound against any purified enzymes. The lack of such fundamental data prevents any analysis of its potential mechanism of action as an enzyme inhibitor.

As there are no studies reporting the inhibition of purified enzymes by this compound, there is no information on its binding mode. Techniques such as X-ray crystallography, NMR spectroscopy, or computational docking would be required to elucidate such interactions.

No data from enzyme kinetics studies are available for this compound. Therefore, it is not possible to determine if it acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor for any enzymatic system.

There are no reports of selectivity profiling for this compound. Such studies would typically involve screening the compound against a panel of related enzymes to determine its specificity, which is a crucial aspect of drug discovery and development.

Ligand-Protein Binding Characterization through Biophysical Techniques in vitro

The study of how a specific chemical compound, or ligand, interacts with a protein is fundamental in chemical biology and drug discovery. Biophysical techniques offer a window into these interactions at a molecular level, providing crucial data on binding affinity, kinetics, and the specific structural details of the interaction. For the compound this compound, a variety of these techniques can be employed to characterize its binding to protein targets.

Use of X-ray Crystallography for Co-crystal Structure Elucidation

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystal. In the context of ligand-protein binding, this method can elucidate the precise orientation and conformation of a ligand within the binding site of a protein. This is achieved by crystallizing the protein in complex with the ligand (co-crystallization) and then analyzing the diffraction pattern of X-rays passing through the crystal.

Illustrative Data from X-ray Crystallography Below is a hypothetical table representing the kind of data that could be obtained from an X-ray crystallography study of this compound in complex with a hypothetical protein kinase.

| Parameter | Value |

| PDB ID | (Hypothetical) |

| Resolution (Å) | 2.1 |

| R-work / R-free | 0.19 / 0.23 |

| Ligand Occupancy | 0.95 |

| Key Interacting Residues | Val-23, Lys-45, Leu-98, Phe-101 |

NMR Spectroscopy for Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is another key biophysical technique for studying ligand-protein interactions in solution, which is closer to the physiological environment. NMR can provide information on which parts of the ligand and the protein are involved in the binding event. Techniques like Chemical Shift Perturbation (CSP), Saturation Transfer Difference (STD) NMR, and Water-LOGSY can be used to confirm binding and map the interaction surfaces.

In a hypothetical study of this compound, 2D NMR experiments like ¹H-¹⁵N HSQC on an isotopically labeled protein would show chemical shift changes for specific amino acid residues upon addition of the compound, identifying the location of the binding site. STD NMR, on the other hand, would reveal which protons on this compound are in close proximity to the protein, thereby defining the binding epitope of the ligand.

Hypothetical NMR Chemical Shift Perturbations This table illustrates the type of data generated from a Chemical Shift Perturbation NMR experiment.

| Protein Residue | Chemical Shift Change (ppm) |

| Val-23 | 0.15 |

| Gly-24 | 0.08 |

| Lys-45 | 0.21 |

| Phe-101 | 0.18 |

Exploration of Molecular Recognition Principles

The binding of a ligand to a protein is governed by a combination of non-covalent interactions. Understanding these molecular recognition principles is essential for designing molecules with high affinity and specificity for their intended targets.

Hydrogen Bonding Networks

Hydrogen bonds are crucial directional interactions that contribute significantly to the specificity of ligand-protein binding. They form between a hydrogen bond donor (like an N-H or O-H group) and a hydrogen bond acceptor (an electronegative atom like oxygen or nitrogen). The this compound molecule has several potential hydrogen bond acceptors (the nitrogen atom in the pyridine (B92270) ring, the ether oxygen, and the nitrogen in the azetidine (B1206935) ring) and a hydrogen bond donor (the N-H group in the azetidine ring). These groups can form key hydrogen bonds with amino acid side chains or the protein backbone, anchoring the ligand in the binding site.

Hydrophobic Interactions

Hydrophobic interactions are a major driving force for ligand binding. These interactions occur when nonpolar regions of the ligand and the protein associate to minimize their contact with water. The 5-chloropyridine ring of this compound is a significant hydrophobic moiety. In a protein's binding site, this part of the molecule would likely be buried in a hydrophobic pocket lined with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine.

Aromatic Stacking Interactions

Aromatic stacking, or π-π interactions, are non-covalent interactions between aromatic rings. These interactions can be a significant contributor to binding affinity. The 5-chloropyridine ring of the compound can participate in stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within the protein's binding site. The geometry of this interaction can be either face-to-face or edge-to-face. The presence and nature of such an interaction would be revealed by a high-resolution co-crystal structure.

Computational Chemistry and in Silico Approaches

Conformational Analysis of the Compound and Its Derivatives

Conformational analysis is a critical step in understanding the three-dimensional structure of a molecule, which in turn dictates its interaction with biological targets. Techniques such as Nuclear Overhauser Effect (NOE) experiments and Density-functional theory (DFT) calculations are employed to determine the relative stereochemistry and preferred conformations of molecules. For instance, in the study of fluorinated uridine (B1682114) analogues, these methods were crucial in assigning the full structural and stereochemical details. nih.gov The conformational landscape of a molecule can be explored by identifying various stable conformers and their relative energies. This analysis helps in understanding how the molecule might present itself to a biological receptor.

Molecular Docking Simulations for Predictive Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to understand how a small molecule, such as 2-(Azetidin-3-yloxy)-5-chloropyridine, might interact with a protein target.

Identification of Putative Binding Sites on Target Proteins

A crucial aspect of drug discovery is identifying the specific site on a target protein where a drug molecule binds. Molecular docking simulations can explore the surface of a protein to identify potential binding pockets. These putative binding sites are often characterized by specific geometric and chemical features that are complementary to the ligand. For instance, in the study of 2-chloropyridine (B119429) derivatives as potential antitumor agents, docking simulations were used to position a compound into the active site of telomerase to determine the probable binding model. nih.gov Similarly, for this compound, computational tools can be used to scan the surfaces of relevant target proteins to identify cavities and grooves that could accommodate the molecule. The identification of these sites is the first step in predicting the biological activity of the compound.

Prediction of Binding Poses and Orientations

Once a binding site is identified, molecular docking algorithms can predict the most likely binding pose and orientation of the ligand within that site. This involves sampling a large number of possible conformations and orientations and scoring them based on their predicted binding affinity. The scoring functions typically account for factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties. The predicted binding mode provides valuable insights into the specific interactions that stabilize the ligand-protein complex. For example, it can reveal which amino acid residues in the protein are involved in hydrogen bonds or hydrophobic interactions with the ligand. This information is critical for understanding the mechanism of action and for designing more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for in vitro Data

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com

Correlation of Structural Descriptors with in vitro Biological Activities

QSAR studies involve the calculation of a wide range of molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. mdpi.com These descriptors are then correlated with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50), from in vitro assays. For pyridine (B92270) derivatives, structure-activity relationship analyses have shown that antiproliferative activity can be related to the number and position of substituents like methoxy (B1213986) groups, as well as the presence of halogens and other functional groups. nih.gov By analyzing these correlations, researchers can identify the key structural features that are either beneficial or detrimental to the desired biological activity.

Derivation of Predictive Models for Chemical Design

The ultimate goal of QSAR is to develop predictive models that can be used to estimate the biological activity of new, untested compounds. mdpi.com These models are typically developed using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms. A robust and validated QSAR model can be a powerful tool in the drug design process, allowing for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and testing. This approach can significantly reduce the time and cost associated with the discovery of new drugs. By applying QSAR to a series of derivatives of this compound, it would be possible to build models that guide the design of new analogs with improved potency and other desirable properties.

Molecular Dynamics Simulations of Ligand-Target Complexes

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of this powerful computational technique are broadly applied to similar pyridine and azetidine-containing compounds to understand their interactions with biological targets. MD simulations provide an atomic-level insight into the dynamic nature of ligand-receptor complexes over time, offering a deeper understanding than static models like molecular docking. nih.govnih.gov These simulations can elucidate the stability of binding, the role of solvent molecules, and the intricate network of interactions that govern molecular recognition.

For a compound like this compound, which is structurally related to modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs), MD simulations would be invaluable. nih.gov Simulations could be initiated from a docked pose of the compound within the binding site of a target receptor, such as the α7 nAChR. The system, including the protein, the ligand, water molecules, and ions to mimic physiological conditions, is then subjected to calculations that simulate the movements of atoms over a period of nanoseconds to microseconds. nih.govmdpi.com

The resulting trajectory provides a wealth of information. Key metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone are analyzed to assess the stability of the complex. A stable RMSD suggests that the ligand has found a favorable and stable binding mode. worldscientific.com Furthermore, Root Mean Square Fluctuation (RMSF) analysis can highlight flexible regions of the protein, indicating which residues are most affected by the ligand's presence. worldscientific.com

Analysis of Dynamic Binding Events

MD simulations allow for a detailed examination of the dynamic interplay between a ligand and its target protein. For this compound, this would involve tracking the persistence of key interactions identified in docking studies, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. While a static dock might show a potential hydrogen bond, a simulation reveals its stability over time – whether it is a fleeting contact or a persistent interaction crucial for binding affinity.

The simulation can also reveal the critical role of water molecules at the binding interface. Water-mediated hydrogen bonds, where a water molecule bridges the ligand and the protein, are common and can be essential for stabilizing the complex. frontiersin.org The dynamic analysis can quantify the residence time of these water molecules, providing insights into their contribution to the binding free energy.

Furthermore, dynamic event analysis can uncover transient interactions that are not apparent from static models but may be critical for the initial recognition and binding process. For instance, the azetidine (B1206935) ring or the pyridine core of this compound might form transient cation-π or other non-covalent interactions with specific residues of the target protein, which can be visualized and analyzed through the simulation trajectory.

Understanding Ligand-Induced Conformational Changes

A significant advantage of MD simulations is their ability to model the flexibility of both the ligand and the protein. elifesciences.org This is crucial for understanding the concept of "induced fit," where the binding of a ligand can cause conformational changes in the target protein, and vice versa. elifesciences.org For a target like an allosteric site on an nAChR, these conformational changes can be the basis of the ligand's modulatory effect. researchgate.netresearchgate.net

Upon binding of a modulator like this compound, MD simulations could show subtle to significant shifts in the protein's secondary and tertiary structure. For example, the orientation of key alpha-helices or loops forming the binding pocket might adjust to better accommodate the ligand. pnas.org These changes can be quantified by measuring distances between specific residues, dihedral angles of the protein backbone, or by using principal component analysis (PCA) to identify large-scale collective motions of the protein.

Understanding these ligand-induced conformational changes is fundamental to elucidating the mechanism of action. For an allosteric modulator, these changes can propagate from the binding site to the functional site of the protein, such as the ion channel pore in an nAChR, altering its activity. pnas.orgmdpi.com MD simulations can thus provide a dynamic hypothesis for how the binding of this compound at an allosteric site translates into a functional effect on the receptor. researchgate.net

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. ijfmr.comijfmr.comgrowingscience.com This method is particularly useful for discovering novel analogs of a known active compound, such as this compound, with potentially improved properties like higher potency, better selectivity, or a more favorable pharmacokinetic profile.

The process typically starts with a known active molecule, or "hit," which serves as a template. Two main approaches are used in virtual screening: ligand-based and structure-based.

Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest. A common method is similarity searching, where a database is searched for molecules that have a similar chemical structure or pharmacophore to the query molecule, this compound. The underlying principle is the similar property principle, which states that structurally similar molecules are likely to have similar biological activities.

Structure-based virtual screening requires the three-dimensional structure of the target protein. ijfmr.com In this approach, candidate molecules from a database are computationally "docked" into the binding site of the target. nih.gov The docking process predicts the binding conformation and affinity of each molecule, and they are then ranked based on a scoring function. This method can identify structurally diverse compounds that are complementary to the binding site, even if they are not structurally similar to the original hit.

For discovering analogs of this compound, a combined approach is often powerful. For instance, a virtual library of pyridine derivatives could be screened against a homology model or a crystal structure of a relevant target like the α7 nAChR. nih.govnih.gov The screening could prioritize compounds with a favorable docking score and a high degree of similarity to the pharmacophoric features of the parent compound.

The output of a virtual screening campaign is a ranked list of candidate molecules. The top-ranked compounds are then selected for experimental testing to validate their activity. This in silico approach significantly reduces the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process. ijfmr.comnih.gov

| Parameter | Description | Typical Software/Tool |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of superimposed protein or ligand structures over time. Used to assess the stability of the simulation. | GROMACS, AMBER, NAMD |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of each atom or residue from its average position. Used to identify flexible regions of the protein. | GROMACS, AMBER, NAMD |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation. | VMD, PyMOL, GROMACS |

| Binding Free Energy Calculation | Estimates the binding affinity of the ligand to the protein using methods like MM/PBSA or MM/GBSA. | AMBER, GROMACS |

| Principal Component Analysis (PCA) | A dimensionality reduction technique used to identify the dominant collective motions of the protein during the simulation. | GROMACS, ProDy, Bio3D |

Analytical Methodologies for Structural Elucidation of 2 Azetidin 3 Yloxy 5 Chloropyridine and Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the precise atomic arrangement of a molecule. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce detailed structural features.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

For 2-(Azetidin-3-yloxy)-5-chloropyridine, the expected NMR signals can be predicted based on its distinct structural motifs: the 5-chloropyridine ring and the azetidin-3-yloxy group.

¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for both the aromatic pyridine (B92270) ring and the aliphatic azetidine (B1206935) ring.

Pyridine Ring Protons: The three protons on the substituted pyridine ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the C6 position, adjacent to the nitrogen, would likely be the most downfield. The coupling patterns (doublets and doublets of doublets) between these protons would confirm their relative positions on the ring.

Azetidine Ring Protons: The azetidine moiety would exhibit more complex signals in the aliphatic region. The proton at C3 (the methine group attached to the oxygen) would appear as a multiplet. The four protons on the two methylene (B1212753) groups (C2 and C4) of the strained four-membered ring would likely show distinct signals, further complicated by coupling to each other and the C3 proton.

NH Proton: The proton on the azetidine nitrogen would appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms.

Pyridine Ring Carbons: Five distinct signals would be expected for the pyridine ring carbons. The carbon atom bonded to the chlorine (C5) and the carbon atom bonded to the oxygen (C2) would have their chemical shifts significantly influenced by these electronegative substituents.

Azetidine Ring Carbons: The three carbon atoms of the azetidine ring would appear in the aliphatic region of the spectrum. The methine carbon (C3) bonded to the ether oxygen would be the most downfield of the three.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2 | - | ~162 |

| Pyridine C3 | ~7.3 (dd) | ~115 |

| Pyridine C4 | ~7.9 (dd) | ~140 |

| Pyridine C5 | - | ~125 |

| Pyridine C6 | ~8.1 (d) | ~145 |

| Azetidine C2'/C4' | ~3.8-4.2 (m) | ~50-55 |

| Azetidine C3' | ~5.0-5.4 (m) | ~65-70 |

| Azetidine NH | Broad | - |

Note: Predicted values are estimates based on typical chemical shifts for similar structural fragments. Actual experimental values may vary based on solvent and other conditions.

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound (molecular formula C₈H₉ClN₂O), HRMS would confirm the exact mass corresponding to this formula. chemscene.com A key feature in the mass spectrum would be the isotopic pattern for the molecular ion [M]+• due to the presence of chlorine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which results in two peaks for the molecular ion (M and M+2) with a corresponding intensity ratio.

Electron Impact (EI) ionization often causes fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. Likely fragmentation pathways for this compound include:

Cleavage of the ether bond, separating the azetidine and chloropyridine moieties.

Fragmentation of the azetidine ring.

Loss of a chlorine atom from the pyridine ring.

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (for ³⁵Cl) | Ion Formula | Description |

| 184.04 | [C₈H₉³⁵ClN₂O]⁺• | Molecular Ion (M) |

| 186.04 | [C₈H₉³⁷ClN₂O]⁺• | Molecular Ion Isotope Peak (M+2) |

| 128/130 | [C₅H₃³⁵ClN]⁺• | Fragment from cleavage of the C-O ether bond |

| 57 | [C₃H₅N]⁺• | Azetidine ring fragment |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural components. Data from related structures like 2-chloropyridine (B119429) can help in assigning peaks related to the pyridine ring. chemicalbook.com

Interactive Table: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3400 | N-H Stretch | Secondary amine (Azetidine) |

| 3000-3100 | C-H Stretch (sp²) | Aromatic (Pyridine) |

| 2850-2960 | C-H Stretch (sp³) | Aliphatic (Azetidine) |

| 1550-1600 | C=N and C=C Stretch | Aromatic ring (Pyridine) |

| 1200-1250 | C-O-C Stretch (Aryl-Alkyl) | Aryl ether |

| 1000-1100 | C-N Stretch | Aliphatic amine (Azetidine) |

| 700-850 | C-Cl Stretch | Aryl chloride |

Chromatographic Purification and Analysis

Chromatographic techniques are essential for both the separation and purification of the target compound from reaction mixtures and for the assessment of its purity.

HPLC is the premier method for determining the purity of a non-volatile organic compound. A typical analysis for a compound like this compound would employ a reversed-phase method. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected, usually by UV absorption at a specific wavelength. nih.gov Methodical development ensures that the target compound is well-separated from any impurities or starting materials. nih.govjk-sci.com

Interactive Table: Typical HPLC Parameters for Purity Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 2.7 µm) nih.gov | Stationary phase for separation |

| Mobile Phase | Gradient of Acetonitrile and Water (with buffer) | Eluent to move sample through the column |

| Buffer | Formic acid or Phosphoric acid (e.g., pH 3) nih.gov | To control pH and improve peak shape |

| Flow Rate | 0.5 - 1.0 mL/min nih.gov | Controls retention time and resolution |

| Detection | UV detector at 254 nm nih.gov | To detect and quantify the compound |

| Temperature | 25 - 40 °C nih.gov | Ensures reproducible retention times |

Following its synthesis, this compound must be isolated from byproducts and unreacted starting materials. Flash chromatography is a rapid and efficient purification technique widely used for this purpose on a laboratory scale. It is a form of preparative column chromatography that uses moderate pressure to accelerate the separation.

Typically, a silica (B1680970) gel stationary phase is used (normal-phase chromatography). The crude reaction mixture is loaded onto the column, and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is passed through the column. Fractions are collected and analyzed (often by thin-layer chromatography or HPLC) to identify those containing the pure product, which are then combined and concentrated to yield the final compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is unparalleled in its ability to determine the absolute structure of a molecule, including bond lengths, bond angles, and conformational details. For a compound like this compound, a single-crystal X-ray diffraction study would yield a detailed model of its solid-state structure.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise location of each atom is determined, leading to the elucidation of the molecular structure.

A crystallographic analysis of this compound would definitively confirm the connectivity of the azetidine ring, the chloropyridine moiety, and the linking ether oxygen. Furthermore, it would provide critical insights into:

Conformation: The puckering of the four-membered azetidine ring and the relative orientation of the pyridine ring with respect to the azetidine substituent.

Intermolecular Interactions: The presence of hydrogen bonds, halogen bonds (involving the chlorine atom), or other non-covalent interactions that dictate the packing of the molecules in the crystal lattice. These interactions are crucial for understanding the physical properties of the solid material.

Stereochemistry: If chiral centers are present in derivatives, X-ray crystallography can determine the absolute configuration.

While specific crystallographic data for this compound is not widely published, the table below illustrates the type of crystallographic parameters that would be determined from such an analysis.

| Parameter | Description | Example Data (Hypothetical) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 10.5 Å, b = 5.8 Å, c = 14.2 Å, β = 95° |

| Volume (V) | The volume of the unit cell. | 860 ų |

| Z | The number of molecules in the unit cell. | 4 |

| Calculated Density (Dx) | The theoretical density of the crystal. | 1.42 g/cm³ |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. It serves as a crucial check for the purity of a synthesized compound and provides experimental evidence for its empirical and molecular formula. For organic compounds, this typically involves combustion analysis to determine the percentages of carbon (C), hydrogen (H), and nitrogen (N). The percentage of other elements, such as chlorine (Cl) and oxygen (O), can be determined by other specific analytical methods or by difference.

The process of combustion analysis involves burning a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are then reduced to N₂)—are collected and measured. From the masses of these products, the mass percentages of C, H, and N in the original sample can be calculated.

For this compound, with the molecular formula C₈H₉ClN₂O, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (184.62 g/mol ). The experimentally determined values are then compared to these theoretical values. A close agreement, typically within ±0.4%, is considered strong evidence of the compound's purity and proposed formula. nih.gov

The following table presents the calculated elemental composition for this compound.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass in Molecule (g/mol) | Theoretical Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 52.05 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.91 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 19.20 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.17 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.67 |

| Total | 184.626 | 100.00 |

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methodologies

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods for producing enantiomerically pure 2-(azetidin-3-yloxy)-5-chloropyridine and its derivatives is a critical area of future research. Current synthetic strategies often result in racemic mixtures, necessitating challenging and costly chiral separations.

Future methodologies will likely focus on the asymmetric synthesis of the key azetidin-3-ol (B1332694) intermediate. nih.govrsc.orgnih.gov Strategies such as substrate-controlled diastereoselective reactions, chiral auxiliary-mediated syntheses, and asymmetric catalysis are being explored. For instance, the use of chiral catalysts in the cyclization step to form the azetidine (B1206935) ring could provide a direct route to enantiomerically enriched 3-hydroxyazetidine. nsf.gov Additionally, kinetic resolution of racemic 3-hydroxyazetidine or its derivatives could offer an alternative pathway to the desired stereoisomer.

| Synthetic Approach | Description | Potential Advantages |

| Asymmetric Catalysis | Use of chiral metal complexes or organocatalysts to induce stereoselectivity in the formation of the azetidine ring. | High enantiomeric excess, catalytic nature reduces waste. |

| Chiral Pool Synthesis | Starting from readily available chiral precursors to construct the azetidine ring with a defined stereocenter. | Predictable stereochemistry. |

| Diastereoselective Synthesis | Introduction of a chiral auxiliary to guide the stereochemical outcome of key reactions, followed by its removal. | High diastereomeric ratios can be achieved. |

| Kinetic Resolution | Enzymatic or chemical resolution of a racemic mixture of an azetidine intermediate. | Access to both enantiomers. |

Integration into Automated Synthesis Platforms

The demand for large libraries of diverse compounds for high-throughput screening has driven the development of automated synthesis platforms. Integrating the synthesis of this compound derivatives into such platforms would significantly accelerate the drug discovery process. illinois.eduresearchgate.net

Automated synthesizers can perform reactions in parallel, purify the products, and analyze their properties, all with minimal human intervention. For the this compound scaffold, this would involve developing robust, reliable, and automatable reactions for the key bond-forming steps. This includes the etherification of 3-hydroxyazetidine with 2,5-dichloropyridine (B42133) and the subsequent derivatization of the azetidine nitrogen or the pyridine (B92270) ring. vcu.eduorganic-chemistry.orgresearchgate.net Flow chemistry, in particular, offers precise control over reaction parameters and is well-suited for automation. illinois.edu

Application in Covalent Chemical Probe Design

Covalent chemical probes are invaluable tools for identifying and characterizing protein targets, as they form a stable, irreversible bond with their target protein. The this compound scaffold possesses features that make it an attractive candidate for the design of novel covalent probes.

Recent studies have shown that strained rings, such as azetidines, can act as electrophiles, reacting with nucleophilic residues like cysteine on proteins. nih.gov The ring strain of the azetidine in this compound could be harnessed to promote a covalent interaction with a target protein. Furthermore, the 5-chloropyridine moiety could be modified to incorporate a "warhead" - a reactive group designed to form a covalent bond with a specific amino acid residue. For example, transformation of the chloro-substituent into a vinyl group could create a Michael acceptor capable of reacting with cysteine residues. nih.gov

| Covalent Strategy | Mechanism | Target Residue |

| Azetidine Ring Opening | Nucleophilic attack on the strained azetidine ring. | Cysteine, Lysine |

| Michael Acceptor | Conjugate addition of a nucleophile to an α,β-unsaturated carbonyl or vinyl group. | Cysteine |

| Electrophilic Warhead | Incorporation of reactive groups like chloroacetamides or fluorosulfates. | Cysteine, Lysine, Histidine |

Exploration of Photoaffinity Labeling Applications

Photoaffinity labeling is a powerful technique for identifying the binding partners of a small molecule within a complex biological system. mdpi.comnih.govnih.gov This method involves incorporating a photoreactive group into the molecule of interest. Upon irradiation with UV light, this group forms a highly reactive species that covalently crosslinks the molecule to its binding partner.

The this compound scaffold could be readily modified to create photoaffinity probes. enamine.nethku.hk A photoreactive moiety, such as a diazirine, benzophenone, or aryl azide, could be introduced at various positions on the pyridine ring or the azetidine nitrogen. These probes would enable the identification of the direct protein targets of bioactive compounds derived from this scaffold, providing crucial insights into their mechanism of action.

Advanced Computational Modeling for De Novo Design

Computational modeling plays an increasingly important role in modern drug discovery, enabling the rational design of new molecules with desired properties. nih.gov Advanced computational techniques can be applied to the this compound scaffold to guide the design of novel derivatives with enhanced potency and selectivity.

Molecular docking studies can predict the binding mode of these compounds to their target proteins, while molecular dynamics simulations can provide insights into the stability of the protein-ligand complex. Furthermore, de novo design algorithms can use the this compound scaffold as a starting point to generate novel molecular structures with optimized binding characteristics. These computational approaches will be instrumental in exploring the vast chemical space around this promising scaffold.

Expansion into New Chemical Biology Areas for Mechanistic Elucidation

The unique structural and electronic properties of this compound make it a versatile tool for exploring a wide range of biological processes. Beyond its potential as a therapeutic agent, this scaffold can be used to develop chemical probes to investigate enzyme function, protein-protein interactions, and cellular signaling pathways. nih.govresearchgate.net

For example, fluorescently labeled derivatives of this compound could be synthesized to visualize the localization of their target proteins within cells. Furthermore, by incorporating bio-orthogonal handles, such as alkynes or azides, these molecules can be used in "click chemistry" applications for target identification and validation. The development of such chemical biology tools will be crucial for elucidating the precise molecular mechanisms underlying the biological effects of this class of compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Azetidin-3-yloxy)-5-chloropyridine, and what reaction conditions are critical for optimizing yield?

- Methodology : The synthesis typically involves nucleophilic substitution between an azetidine derivative (e.g., azetidin-3-ol) and a halogenated pyridine precursor (e.g., 5-chloro-2-halopyridine). Key steps include:

- Activation of the pyridine ring via deprotonation using bases like triethylamine .

- Reaction under anhydrous conditions in polar aprotic solvents (e.g., DMF or acetonitrile) to minimize hydrolysis .

- Purification via column chromatography or recrystallization to isolate the product .

- Critical Factors : Temperature control (0–25°C), stoichiometric ratios (1:1.2 for azetidine:pyridine), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substitution patterns (e.g., azetidine oxygen linkage at C2 of pyridine) .

- HPLC-MS : High-resolution mass spectrometry for molecular weight validation and liquid chromatography (C18 columns) with UV detection (λ = 254 nm) to assess purity (>95%) .

- Elemental Analysis : To verify C, H, N, and Cl content .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodology :

- Target Identification : Used as a scaffold for designing kinase inhibitors or GPCR modulators due to its heterocyclic rigidity and hydrogen-bonding capability .

- SAR Studies : Functionalization of the azetidine or pyridine rings to explore bioactivity (e.g., adding sulfonyl groups for enhanced binding) .

Advanced Research Questions

Q. How can researchers address challenges in regioselective functionalization of the azetidine ring during derivative synthesis?

- Methodology :

- Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) groups to shield the azetidine nitrogen during pyridine substitution .

- Computational Modeling : DFT calculations to predict reactive sites and optimize reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic regions) .

Q. What experimental approaches resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodology :